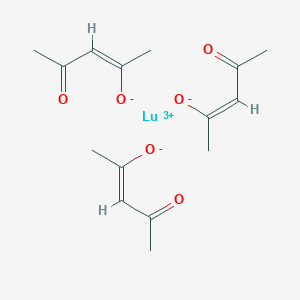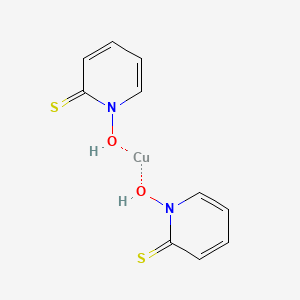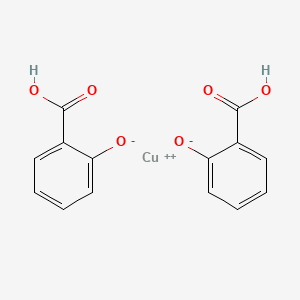
Copper disalicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper disalicylate is a coordination compound consisting of copper(II) ions and salicylate ligands. It is known for its distinctive blue color and has been studied for its potential applications in various fields, including medicine, chemistry, and industry. The compound’s unique properties arise from the interaction between the copper ions and the salicylate ligands, which confer both stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper disalicylate can be synthesized through the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with sodium salicylate in an aqueous solution. The reaction typically involves mixing equimolar amounts of the reactants and allowing the mixture to react at room temperature. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more controlled conditions, such as maintaining specific pH levels and temperatures to optimize yield and purity. Large-scale production may also incorporate continuous flow reactors to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Copper disalicylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(III) complexes under specific conditions.
Reduction: The compound can be reduced back to copper(I) or elemental copper using reducing agents.
Substitution: Ligand exchange reactions can occur, where the salicylate ligands are replaced by other ligands, such as amines or phosphines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various ligands in the presence of a suitable solvent, such as ethanol or methanol.
Major Products:
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes or elemental copper.
Substitution: New copper complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions and oxidation processes.
Biology: Investigated for its antimicrobial properties, showing efficacy against a range of bacteria and fungi.
Industry: Utilized in the development of advanced materials, including metal-organic frameworks and nanocomposites.
Mécanisme D'action
The mechanism of action of copper disalicylate involves several pathways:
Antimicrobial Activity: Copper ions disrupt microbial cell membranes and generate reactive oxygen species (ROS), leading to cell death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation and pain.
Catalytic Activity: this compound acts as a catalyst by facilitating electron transfer and stabilizing reaction intermediates.
Comparaison Avec Des Composés Similaires
Copper disalicylate can be compared with other copper(II) complexes, such as:
Copper(II) sulfate: Commonly used in agriculture and industry, but lacks the specific ligand interactions of this compound.
Copper(II) acetate: Used in various chemical reactions, but has different solubility and reactivity profiles.
Copper(II) salicylate: Similar in structure but may have different coordination environments and reactivity.
Uniqueness: this compound’s unique combination of copper ions and salicylate ligands provides distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
16048-96-7 |
|---|---|
Formule moléculaire |
C14H10CuO6 |
Poids moléculaire |
337.77 g/mol |
Nom IUPAC |
copper;2-hydroxybenzoate |
InChI |
InChI=1S/2C7H6O3.Cu/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
Clé InChI |
CMRVDFLZXRTMTH-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Cu+2] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


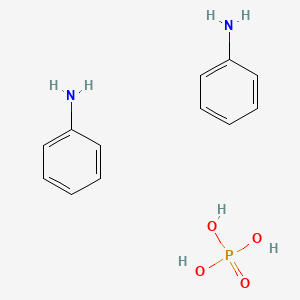



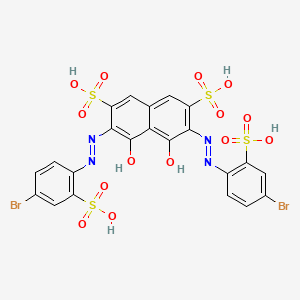
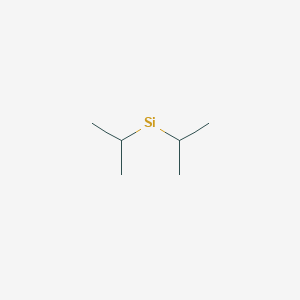
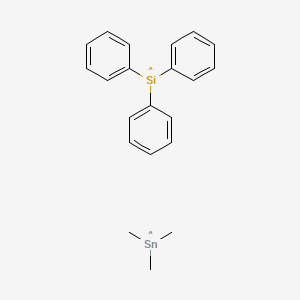
![Dialuminum tris[2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)]benzoate](/img/structure/B1144192.png)

